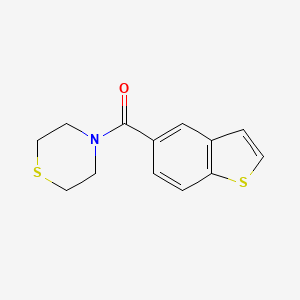

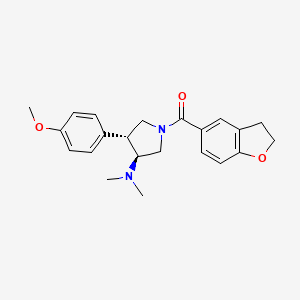

4-(1-benzothien-5-ylcarbonyl)thiomorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 4-(1-benzothien-5-ylcarbonyl)thiomorpholine often involves Mannich base reactions or similar synthetic routes. For example, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a benzothiazole derivative and a Mannich base, was synthesized by bridging molecules of 2-mercapto benzothiazole and morpholine (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is often stabilized by weak hydrogen bonding interactions and π-π interactions. For example, the morpholine ring typically adopts a chair conformation, contributing to the stability of the molecular structure (Franklin et al., 2011).

Chemical Reactions and Properties

These compounds exhibit a range of chemical reactions and properties. For instance, compounds like 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides demonstrate significant antimycobacterial activity against Mycobacterium tuberculosis, illustrating their reactive nature and potential biological activity (Raparti, Chitre, Bothara, Kumar, Dangre, Khachane, Gore, & Deshmane, 2009).

Physical Properties Analysis

Physical properties of these compounds are often influenced by their molecular structure. The chair conformation of the morpholine ring and the presence of hydrogen bonding interactions can affect properties like melting points, boiling points, and solubility (Franklin et al., 2011).

Chemical Properties Analysis

Chemically, these compounds may interact with various biological targets due to their structural features. Their interaction with bacterial cells, as seen in the case of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides and their antimycobacterial activity, is an example of such chemical properties (Raparti et al., 2009).

Applications De Recherche Scientifique

Donor-Acceptor Polymers for Photovoltaics

A study conducted by Zhou et al. (2010) highlights the use of modified benzothiadiazole units, similar in structural relevance to 4-(1-benzothien-5-ylcarbonyl)thiomorpholine, in the construction of donor-acceptor low bandgap polymers for bulk heterojunction (BHJ) photovoltaics. These modifications aim to improve solubility and molecular weight, crucial factors for high-efficiency solar cells. The research illustrates how altering the positioning of alkyl chains on the benzothiadiazole unit affects the properties of polymers, offering insights into the design of better performing photovoltaic materials (Zhou et al., 2010).

Antimycobacterial Activity

Raparti et al. (2009) have synthesized a series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, showcasing the versatility of compounds containing morpholine and hydrazide functionalities in addressing tuberculosis. These compounds demonstrated significant activity against Mycobacterium tuberculosis strains, highlighting their potential in developing new antimycobacterial therapies. This study underscores the importance of structural modifications to enhance biological activity (Raparti et al., 2009).

Antimicrobial and Antioxidant Properties

Özil et al. (2018) explored the synthesis and evaluation of 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives for their in vitro antioxidant activities and glucosidase inhibitory potentials. These compounds were found to have significant scavenging activity and were effective α-glucosidase inhibitors, suggesting their therapeutic potential in oxidative stress-related diseases and diabetes management (Özil et al., 2018).

Synthesis and Crystal Structure

Sun et al. (2021) synthesized 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazon-5(4H)-one and determined its structure through NMR, FT-IR spectroscopy, MS, and X-ray diffraction. This study not only provides insights into the molecular architecture of such compounds but also highlights the potential for designing novel molecules with specific properties, including the possibility of biological activity (Sun et al., 2021).

Propriétés

IUPAC Name |

1-benzothiophen-5-yl(thiomorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS2/c15-13(14-4-7-16-8-5-14)11-1-2-12-10(9-11)3-6-17-12/h1-3,6,9H,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOCVAVJAUJXKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Benzothien-5-ylcarbonyl)thiomorpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)

![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)

![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)

![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)

![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)

![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)

![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)

![2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)